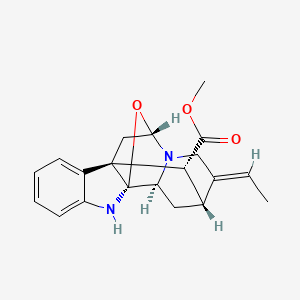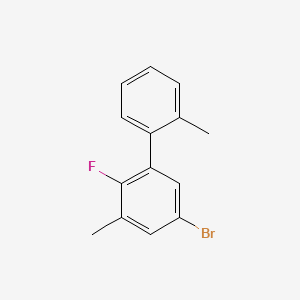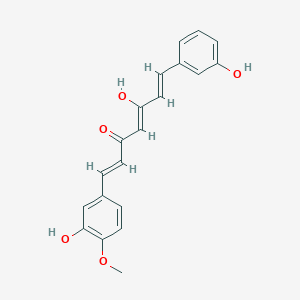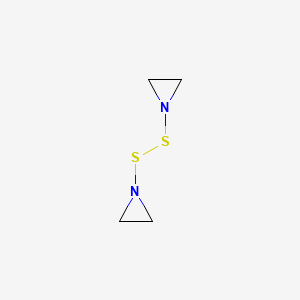![molecular formula C10H16N2O2S B14763144 N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide](/img/structure/B14763144.png)
N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. The compound’s structure features a sulfamide group attached to a phenyl ring substituted with a tert-butyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide typically involves the reaction of 2-(1,1-dimethylethyl)aniline with sulfamide. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the sulfamide bond. Common reagents used in this synthesis include sulfuryl chloride and ammonia .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfamide group to amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(1,1-Dimethylethyl)phenyl]-acetamide
- N-[2-(1,1-Dimethylethyl)phenyl]-carbamate
- N-[2-(1,1-Dimethylethyl)phenyl]-urea
Uniqueness
N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide is unique due to its sulfamide group, which imparts distinct chemical and biological properties. Compared to its analogs, the sulfamide group enhances its solubility and reactivity, making it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C10H16N2O2S |
|---|---|
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
1-tert-butyl-2-(sulfamoylamino)benzene |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)8-6-4-5-7-9(8)12-15(11,13)14/h4-7,12H,1-3H3,(H2,11,13,14) |
Clé InChI |
ISALRQAQROXHFC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC=C1NS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-bis(4-fluorophenyl)-6-hydroxy-tetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B14763088.png)


![(1R,3S,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B14763109.png)
![Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-](/img/structure/B14763123.png)


![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B14763151.png)
![5H-[1,3]Thiazolo[3,2-a]pyridine](/img/structure/B14763158.png)

